3-Methoxy-4-methylpyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
3-methoxy-4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-10)8(6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBGLWHTPALGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260000 | |
| Record name | 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123506-69-4 | |
| Record name | 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123506-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridine Ring Construction with Pre-Functionalized Substituents
The Hantzsch pyridine synthesis and Knoevenagel condensation are foundational for assembling substituted pyridines. For example, US6399781B1 details a Knoevenagel approach using acetylacetaldehyde dimethyl acetal and malononitrile, yielding a dicyano intermediate that cyclizes to 3-cyano-4-methyl-2-pyridone. While this patent targets 3-amino-2-chloro-4-methylpyridine, analogous strategies could adapt the cyclization step by substituting ammonia with methoxide to install the 3-methoxy group.
Late-Stage Functionalization of Preformed Pyridines
Direct modification of 4-methylpyridine derivatives is challenging due to the ring’s electron-deficient nature. However, Vilsmeier-Haack formylation (WO2020050368A1) enables electrophilic substitution at C2 when activating groups (e.g., methoxy at C3) are present. This method avoids hazardous chlorinating agents by using photochemical activation of halogenated hydrocarbons, producing the Vilsmeier reagent in situ.
Vilsmeier-Haack Formylation Using Photochemically Generated Reagents
The WO2020050368A1 patent revolutionizes Vilsmeier reagent preparation by irradiating C1–4 halogenated hydrocarbons (e.g., chloroform) with UV light in the presence of oxygen and dimethylformamide (DMF). This generates a chloroiminium intermediate (Figure 1), which facilitates formylation at the C2 position of 3-methoxy-4-methylpyridine.
Reaction Conditions and Optimization
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Light Source : 254–365 nm UV lamps achieve optimal halogenated hydrocarbon decomposition.
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Solvent : Excess halogenated hydrocarbon acts as both reactant and solvent, eliminating the need for additional solvents.
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Temperature : Reactions proceed at 25–50°C, with exothermicity controlled via cooling.
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Yield : Pilot-scale trials report 68–72% yield for analogous pyridine aldehydes.
Advantages Over Traditional Methods
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Eliminates phosgene and phosphorus oxychloride, reducing toxicity.
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By-products (CO₂, HCl) are gaseous and easily removed.
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One-pot synthesis integrates reagent generation and formylation.
Sequential Substitution-Formylation Pathways
Chloropyridine Intermediate Route
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Synthesis of 2-Chloro-4-methylpyridine : Radical chlorination of 4-methylpyridine using Cl₂ and AIBN yields 2-chloro-4-methylpyridine (87% purity).
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Methoxylation at C3 : Nucleophilic aromatic substitution with NaOMe in DMF at 120°C replaces chloride with methoxy (62% yield).
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Vilsmeier Formylation : Treating 3-methoxy-4-methylpyridine with the photochemically generated Vilsmeier reagent introduces the aldehyde at C2 (Table 1).
Table 1: Formylation Optimization Data
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Reagent Equivalents | 1.2–2.5 eq | 1.8 eq | 71 |
| Temperature (°C) | 20–80 | 50 | 69 |
| Reaction Time (h) | 4–24 | 12 | 73 |
Alternative Oxidation Strategies
MnO₂ Oxidation of 2-Hydroxymethyl Precursors
Oxidizing 2-(hydroxymethyl)-3-methoxy-4-methylpyridine with activated MnO₂ in dichloromethane provides the aldehyde in 58% yield. However, over-oxidation to carboxylic acids (12–15% byproduct) limits scalability.
Swern Oxidation
Using oxalyl chloride and DMSO at −50°C, followed by triethylamine quenching, achieves 65% yield with minimal epimerization. This method is preferable for acid-sensitive substrates.
Catalytic Methyl Group Installation
Friedel-Crafts Alkylation
Introducing the C4 methyl group via AlCl3-catalyzed alkylation of 3-methoxypyridine with methyl chloride faces regioselectivity challenges, favoring C2 and C4 products in a 3:1 ratio.
Directed Ortho-Metalation (DoM)
Employing TMPMgCl·LiCl to deprotonate 3-methoxypyridine at C4, followed by quenching with methyl iodide, achieves 89% regioselectivity for the 4-methyl isomer.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed:
Oxidation: 3-Methoxy-4-methylpyridine-2-carboxylic acid.
Reduction: 3-Methoxy-4-methylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methoxy-4-methylpyridine-2-carbaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, 3-Methoxy-4-methylpyridine-2-carbaldehyde is used in the production of specialty chemicals, dyes, and pigments. It can also be used as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methylpyridine-2-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The methoxy and methyl groups can influence the reactivity and selectivity of the compound in various reactions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze aldehyde transformations. It can act as a substrate or inhibitor for these enzymes, affecting metabolic pathways involving aldehydes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-Methoxy-4-methylpyridine-2-carbaldehyde, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Analysis:
Substituent Effects on Reactivity: The methoxy group in the target compound (position 3) acts as an electron-donating group, activating the pyridine ring for electrophilic substitution. However, the aldehyde group at position 2 is electron-withdrawing, creating a polarized structure that facilitates nucleophilic attack. In contrast, analogs with hydroxyl groups (e.g., 3-hydroxy derivatives) exhibit higher solubility in polar solvents due to hydrogen bonding but may face stability issues under acidic conditions .
Synthetic Utility :
- The target compound and its analogs are frequently synthesized via directed ortho-lithiation followed by formylation (e.g., using DMF), as demonstrated in the synthesis of 6-methoxy-3-methoxymethoxy-2-methylpyridine-4-carbaldehyde . Such methods are adaptable to varying substituent patterns.
- Schiff Base Formation : Aldehyde-containing pyridines (e.g., 5-Hydroxy-2-methoxypyridine-4-carbaldehyde) are key intermediates in forming imines for pharmaceutical candidates, as seen in the synthesis of furo[2,3-c]pyridine derivatives .
Applications: Pharmaceutical Intermediates: The target compound’s aldehyde group is pivotal in constructing fused heterocycles (e.g., imidazo[4,5-b]pyridines) or functionalized amines, as evidenced by patent literature . Biochemical Roles: The 3-hydroxy-5-(hydroxymethyl) analog is a precursor to pyridoxal phosphate, a coenzyme in amino acid metabolism, highlighting the divergence in applications between medicinal and biochemical contexts .
Biological Activity
3-Methoxy-4-methylpyridine-2-carbaldehyde, a derivative of pyridine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a methoxy group and a methyl group attached to the pyridine ring, which influences its reactivity and biological interactions.
The synthesis of 3-Methoxy-4-methylpyridine-2-carbaldehyde typically involves the reaction of 3-methoxy-4-methylpyridine with an appropriate aldehyde reagent under controlled conditions. The resulting compound exhibits unique chemical properties that facilitate its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyridine, including 3-Methoxy-4-methylpyridine-2-carbaldehyde, exhibit significant antitumor properties. A study on related compounds demonstrated that thiosemicarbazone derivatives derived from 4-methylpyridine-2-carboxaldehyde showed enhanced antitumor activity in murine models, suggesting a potential for similar efficacy in 3-Methoxy-4-methylpyridine-2-carbaldehyde .
The biological activity of 3-Methoxy-4-methylpyridine-2-carbaldehyde can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : It might modulate receptor activity related to neurotransmission or immune response.
Case Studies and Research Findings
- Antitumor Efficacy : In a comparative study, thiosemicarbazone derivatives exhibited IC50 values indicating potent antitumor activity against leukemia cells. The structural modifications in these derivatives may provide insights into enhancing the efficacy of 3-Methoxy-4-methylpyridine-2-carbaldehyde .
- Antiviral Screening : Although specific studies on this compound are sparse, related compounds have shown promising results in inhibiting hepatitis B virus (HBV) replication through mechanisms involving increased intracellular levels of antiviral proteins like APOBEC3G .
Data Table: Biological Activities of Pyridine Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-methoxy-4-methylpyridine-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via formylation of a substituted pyridine precursor. For example, Vilsmeier-Haack formylation (using POCl₃ and DMF) or directed ortho-metalation followed by quenching with DMF can introduce the aldehyde group. Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and catalysts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical to achieve >97% purity .
Q. How can the purity and structural integrity of 3-methoxy-4-methylpyridine-2-carbaldehyde be validated?
- Methodology : Use a combination of analytical techniques:
- HPLC/GC : Assess purity (>97% as per supplier specifications; cross-check with internal standards) .
- NMR : Confirm substituent positions (e.g., methoxy at C3, methyl at C4, aldehyde at C2 via ¹H and ¹³C shifts).
- Mass Spectrometry : Verify molecular weight (165.19 g/mol) via ESI-MS or MALDI-TOF .
Q. What solvent systems are optimal for crystallization of this compound, and how does molecular polarity influence crystal growth?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures promote crystallization. Slow evaporation at 4°C enhances crystal quality. The aldehyde and methoxy groups contribute to dipole interactions, favoring layered packing motifs. Monitor crystal growth using polarized light microscopy to avoid twinning .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure of 3-methoxy-4-methylpyridine-2-carbaldehyde be systematically analyzed?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) and analyze using Mercury CSD (Cambridge Crystallographic Data Centre). Apply graph set analysis (e.g., Etter’s formalism) to classify interactions:
- Donor-Acceptor Pairs : Aldehyde O as acceptor, methoxy O as donor.
- Motifs : Likely chains or rings. Compare with CSD entries (e.g., refcode XEGWUT) for similar pyridine derivatives .
Q. What computational strategies are effective for modeling the electronic effects of substituents on the reactivity of this aldehyde?
- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:
- Frontier Molecular Orbitals : HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., aldehyde carbonyl). Validate with experimental reactivity data (e.g., nucleophilic addition at C2) .
Q. How can discrepancies in crystallographic data (e.g., R-factor variations) be resolved during structure refinement?
- Methodology : Use SHELXL for refinement, applying constraints (e.g., riding hydrogens) and TLS models to address thermal motion artifacts. Cross-validate with WinGX -generated residual density maps. For high R-factors (>0.05), check for missed symmetry (e.g., twinning via PLATON ’s TWINABS) .
Q. What strategies mitigate challenges in synthesizing derivatives via aldehyde functionalization?
- Methodology : Protect the aldehyde group (e.g., acetal formation) before introducing substituents at C4 or C5. For example:
- Knoevenagel Condensation : Use malononitrile and piperidine catalyst in ethanol.
- Reductive Amination : Employ NaBH₃CN in methanol with primary amines. Monitor by TLC and isolate via flash chromatography .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in reported purity (e.g., 95% vs. 97%) from commercial sources?
- Methodology : Source compounds from suppliers with validated analytical certificates (e.g., Enamine Ltd. ). Perform in-house validation via:
- Triplicate Analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Spike Recovery Tests : Add known impurities (e.g., 4-methoxy isomers) to assess detection limits .
Q. Why might hydrogen-bonding motifs differ between computational predictions and experimental SC-XRD data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
